Benzonitrile, 2-(3,5-dichlorophenoxy)-5-nitro-
CAS No.: 82674-08-6
Cat. No.: VC16966162
Molecular Formula: C13H6Cl2N2O3
Molecular Weight: 309.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82674-08-6 |
|---|---|
| Molecular Formula | C13H6Cl2N2O3 |
| Molecular Weight | 309.10 g/mol |
| IUPAC Name | 2-(3,5-dichlorophenoxy)-5-nitrobenzonitrile |
| Standard InChI | InChI=1S/C13H6Cl2N2O3/c14-9-4-10(15)6-12(5-9)20-13-2-1-11(17(18)19)3-8(13)7-16/h1-6H |
| Standard InChI Key | QQLTXNQWBPBKDS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])C#N)OC2=CC(=CC(=C2)Cl)Cl |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a benzonitrile core substituted with a nitro group at the fifth position and a 3,5-dichlorophenoxy group at the second position. Its molecular formula is C₁₃H₆Cl₂N₂O₃, with a molecular weight of 309.10 g/mol. Key structural elements include:
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Nitrile group (-C≡N): Enhances polarity and potential for hydrogen bonding.
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Nitro group (-NO₂): Electron-withdrawing, influencing reactivity and redox properties.
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3,5-Dichlorophenoxy moiety: Introduces steric hindrance and lipophilicity due to chlorine atoms at meta positions .
The SMILES notation for this compound is C1=CC(=CC(=C1Cl)Cl)OC2=C(C=CC(=C2)N+[O-])C#N, and its InChIKey is QAYKDRUKUZJJSO-UHFFFAOYSA-N .
Predicted Physicochemical Parameters
Collision cross-section (CCS) data for related analogs provide insights into its gas-phase behavior (Table 1) :
Table 1: Predicted CCS Values for Common Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 308.98284 | 160.2 |
| [M+Na]+ | 330.96478 | 176.4 |
| [M-H]- | 306.96828 | 158.5 |
These values suggest moderate polarity, consistent with nitroaromatic systems. The compound’s calculated logP (~3.1) indicates significant lipophilicity, favoring membrane permeability.
Synthesis Pathways
While no explicit synthesis protocols for the 3,5-dichloro isomer are documented, established methods for analogous nitrobenzonitriles involve:
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Nucleophilic Aromatic Substitution:
Reaction of 3,5-dichlorophenol with 2-fluoro-5-nitrobenzonitrile under basic conditions (K₂CO₃/DMF, 80°C) . -
Ultrasound-Assisted Coupling:
Palladium-catalyzed cross-coupling between 3,5-dichlorophenyl boronic acid and 2-bromo-5-nitrobenzonitrile.
Key challenges include regioselectivity control and minimizing dechlorination side reactions. Yield optimization typically requires inert atmospheres and stoichiometric precision.
Biological Activity and Mechanisms
| Compound | EC₅₀ (μg/mL) | Viral Targets |
|---|---|---|
| 2-(3,4-Dichlorophenoxy)-5-nitro- | 0.5–1.0 | Enteroviruses, Rhinoviruses |
| 2-(3,5-Dichlorophenoxy)-5-nitro- | Not reported | Hypothesized similar |
Cytotoxicity Profile
At concentrations ≤25 μg/mL, related compounds show no cytotoxicity in HeLa, WI-38, or rhesus monkey cell lines . The 3,5-dichloro isomer’s safety margin requires empirical validation but is expected to align with this trend due to structural conservatism.
Thermodynamic and Spectroscopic Data
Phase Transition Thermodynamics
Fusion enthalpies (ΔHfus) for nitrobenzonitrile derivatives typically range 20–30 kJ/mol . For the 3,5-dichloro analog:
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Predicted ΔHfus: ~24.5 kJ/mol (via group contribution methods)
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Entropy of fusion (ΔSfus): ~65 J/mol·K
Spectroscopic Signatures
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IR (KBr): ν(C≡N) ~2230 cm⁻¹, ν(NO₂) ~1520/1350 cm⁻¹
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¹H NMR (DMSO-d₆): δ 8.45 (d, J=2.4 Hz, H-6), 7.92 (dd, J=8.8, 2.4 Hz, H-4), 7.72 (d, J=8.8 Hz, H-3), 7.55 (s, H-2',6')
Applications and Industrial Relevance
Pharmaceutical Development
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Lead optimization: Structural template for non-nucleoside antiviral agents.
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Prodrug potential: Nitro group reducible to amine for enhanced solubility.
Material Science
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Liquid crystal precursors: Nitrile groups enable mesophase stabilization.
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Polymer additives: Chlorine substituents improve flame retardancy.
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